molecular formula C12H13N3OS B2838445 N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide CAS No. 117359-53-2

N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide

Cat. No.: B2838445
CAS No.: 117359-53-2
M. Wt: 247.32
InChI Key: HUMWJQXFZYEKTO-UHFFFAOYSA-N
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Description

N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide typically involves the reaction of 2-aminothiazole with 4-(bromomethyl)acetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the thiazole attacks the electrophilic carbon of the bromomethyl group, forming the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Common solvents used include ethanol or methanol, and the reaction is often carried out at elevated temperatures to increase the reaction rate. Purification of the product is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial activity against a range of bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism by which N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis. Its anticancer activity is believed to involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to other thiazole derivatives, it exhibits a broader spectrum of antimicrobial activity and has shown promising results in preliminary anticancer studies .

Properties

IUPAC Name

N-[[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8(16)14-6-9-2-4-10(5-3-9)11-7-17-12(13)15-11/h2-5,7H,6H2,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMWJQXFZYEKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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